![molecular formula C30H26I2N2O2 B11100765 2,2'-{(3,3'-Dimethylbiphenyl-4,4'-diyl)bis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol)](/img/structure/B11100765.png)
2,2'-{(3,3'-Dimethylbiphenyl-4,4'-diyl)bis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol) is a complex organic compound characterized by its biphenyl structure with dimethyl and iodo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol) typically involves a multi-step process. The initial step often includes the formation of the biphenyl core, followed by the introduction of dimethyl groups. Subsequent steps involve the formation of the nitrilo methylylidene linkages and the final iodination of the phenol rings. Common reagents used in these reactions include dimethylbiphenyl, nitrilo compounds, and iodine sources .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2’-{(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitrilo groups to amines.
Substitution: Halogen substitution reactions can replace iodine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
2,2’-{(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer activity.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-{(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-{(3,3’-Dimethyl-4,4’-biphenyldiyl)bis[nitrilo({E})methylylidene]}bis(6-methoxyphenol)
- 2,2’-{(3,3’-Dimethyl-4,4’-biphenyldiyl)bis[nitrilo({E})methylylidene]}bis(6-methylphenol)
Uniqueness
The presence of iodine atoms in 2,2’-{(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol) distinguishes it from similar compounds.
Properties
Molecular Formula |
C30H26I2N2O2 |
|---|---|
Molecular Weight |
700.3 g/mol |
IUPAC Name |
2-[[4-[4-[(2-hydroxy-3-iodo-5-methylphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]-6-iodo-4-methylphenol |
InChI |
InChI=1S/C30H26I2N2O2/c1-17-9-23(29(35)25(31)11-17)15-33-27-7-5-21(13-19(27)3)22-6-8-28(20(4)14-22)34-16-24-10-18(2)12-26(32)30(24)36/h5-16,35-36H,1-4H3 |
InChI Key |
KNITWNKYFNBLPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)O)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=C(C(=CC(=C4)C)I)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


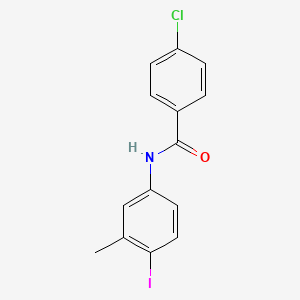
![Methyl 2-[(4-aminobenzoyl)amino]benzoate](/img/structure/B11100698.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B11100699.png)
![2-[(4-Bromobenzoyl)oxy]-5-{[(E)-2-(5-bromo-2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate](/img/structure/B11100704.png)
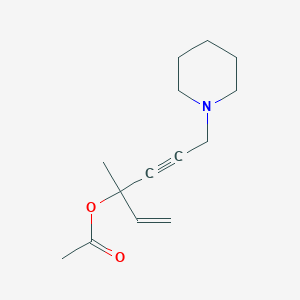
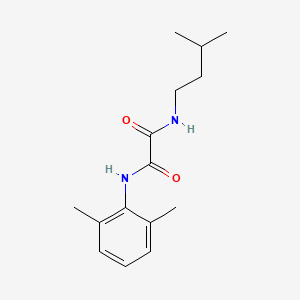
![3-[4-(2-Methylpropyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B11100724.png)
![1-(3,6-diiodo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol](/img/structure/B11100726.png)
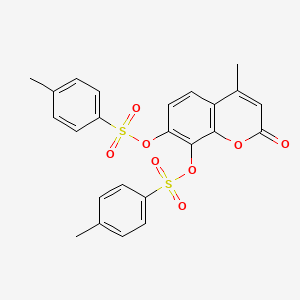
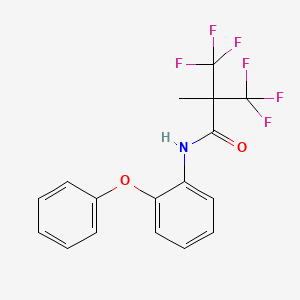
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B11100750.png)
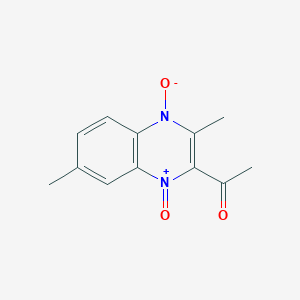
![4'-ethyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B11100754.png)
![S-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl) 3,4-dihydroxybenzenecarbothioate](/img/structure/B11100760.png)
